4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Description
4-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a fluorinated benzamide derivative characterized by a para-fluoro substituent on the benzamide ring and a trifluoromethyl group at the ortho position of the aniline moiety. Its structural features, such as electron-withdrawing groups (fluoro and trifluoromethyl), influence both physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJPDVFOZDLGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309751 | |
| Record name | 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2053-99-8 | |
| Record name | NSC215628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-2'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acyl Chloride-Mediated Amidation
This is the most widely reported method for synthesizing 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide. The procedure involves two key steps:
a. Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is treated with phosphorus oxychloride (POCl₃) under reflux conditions to form the corresponding acyl chloride.
- Reagents : 4-Fluorobenzoic acid, POCl₃ (excess).
- Conditions : Reflux at 110°C for 2–4 hours.
- Yield : >95% (crude).
b. Coupling with 2-(Trifluoromethyl)aniline
The acyl chloride is reacted with 2-(trifluoromethyl)aniline in the presence of a base to facilitate nucleophilic acyl substitution.
- Reagents : 4-Fluorobenzoyl chloride, 2-(trifluoromethyl)aniline, triethylamine (Et₃N).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : Room temperature, 1–3 hours.
- Workup : The product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization (methanol/water).
- Yield : 70–85%.
Direct Coupling Using Carbodiimide Reagents
For laboratories avoiding acyl chloride intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N′-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid directly.
- Reagents : 4-Fluorobenzoic acid, 2-(trifluoromethyl)aniline, EDCl, 4-dimethylaminopyridine (DMAP).
- Solvent : DCM or acetonitrile.
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 65–75%.
Alternative Routes from Nitrile Precursors
A patent (CN113698315A) describes a multi-step approach for structurally similar benzamides, which can be adapted for this compound:
- Fluorination and Cyano Substitution :
- Start with 2,3-dichlorobenzotrifluoride.
- React with KF and a catalyst (e.g., triphenylphosphine bromide) to introduce fluorine.
- Substitute chloride with cyanide using NaCN/CuCN.
- Hydrogenation and Hydrolysis :
- Reduce the nitrile group to an amine using H₂/Pd-C.
- Hydrolyze with NaOH to form the amide.
- Overall Yield : ~67%.
Optimization and Key Findings
| Parameter | Acyl Chloride Method | EDCl Coupling | Nitrile Pathway |
|---|---|---|---|
| Reaction Time | 3–4 hours | 12–24 hours | 6–8 hours |
| Yield | 70–85% | 65–75% | ~67% |
| Purity (HPLC) | >98% | >95% | >97% |
| Scalability | Industrial-friendly | Lab-scale | Industrial-scale |
Purification and Characterization
- Recrystallization : Methanol/water (4:1) yields prismatic crystals suitable for X-ray diffraction.
- Analytical Data :
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit potent activity against multidrug-resistant bacteria, particularly Staphylococcus aureus. For instance, derivatives related to 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide have been tested for their efficacy against methicillin-resistant strains (MRSA), demonstrating minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like methicillin and vancomycin .
- Anticancer Properties : The compound is under investigation for its potential as an anticancer agent. Its structural analogs have shown promise in inhibiting cancer cell proliferation in various in vitro studies, suggesting that modifications to the benzamide structure can enhance biological activity against cancer cells .
- Drug Discovery : As a lead compound, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique properties allow researchers to explore structure-activity relationships (SAR), leading to the development of new therapeutic agents with improved efficacy and selectivity .
Material Science
- Advanced Materials Development : The compound's unique chemical properties enable its use in creating advanced materials with specific functionalities. It can be utilized as a building block in polymer synthesis or as an additive to enhance material characteristics such as thermal stability and chemical resistance .
- Catalysis : this compound has been explored for its potential role as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive candidate for green chemistry applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. For instance, in pharmaceuticals, it may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Impact of Substituent Position on EP2 Potentiation
Role of Heterocyclic Moieties
The piperidine group at the 2-position of the phenyl ring is essential for EP2 receptor activity. Replacing piperidine with morpholine or piperazine (e.g., TG6–264, TG6–268) abolished potentiation . In contrast, trisubstituted pyrimidine analogs retained activity with morpholine rings, suggesting scaffold-dependent requirements .
Antimicrobial and Cytotoxic Effects
Salicylamide analogs with chloro and trifluoromethyl substituents demonstrated significant antimicrobial activity against Desulfovibrio piger:
Structural and Crystallographic Insights
A Cambridge Structural Database (CSD) survey identified four N-(2-(trifluoromethyl)phenyl)benzamide analogs, including:
Biological Activity
4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and parasitology. The presence of fluorine and trifluoromethyl groups enhances its chemical properties, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A fluorine atom at the para position of the benzamide.
- A trifluoromethyl group attached to the phenyl ring, which is known to influence biological activity by enhancing lipophilicity and metabolic stability.
The biological activity of this compound primarily involves its role as an androgen receptor antagonist . This mechanism is crucial in disrupting signaling pathways associated with the proliferation of certain cancer cells. The compound binds to androgen receptors, inhibiting their activation and subsequently affecting downstream signaling cascades that promote tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For example:
- In vitro assays indicated that this compound exhibits inhibitory activity against various protein kinases, including PDGFRα and PDGFRβ, with inhibition rates ranging from 36% to 45% .
- Apoptosis assays showed that at concentrations of 10 μM, compounds similar to this compound significantly induced apoptosis in cancer cell lines, comparable to established chemotherapeutics like sorafenib .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT):
- In a phenotypic screening study, related benzamide derivatives demonstrated potent activity with an EC50 as low as 0.001 μM , indicating strong efficacy against the parasite .
- Animal studies showed that specific analogs could cure infected mice at doses of 50 mg/kg , highlighting their therapeutic potential in treating parasitic infections .
Case Studies
- Anticancer Study : In a recent investigation, researchers synthesized several derivatives based on the benzamide framework. Compounds were tested for their ability to inhibit cancer cell growth and induce apoptosis. Results indicated that certain structural modifications enhanced potency against specific cancer types, suggesting a pathway for developing targeted therapies .
- Antiparasitic Screening : A comprehensive screening of a library of benzamide derivatives led to the identification of several candidates with high selectivity for T. brucei. The structure-activity relationship (SAR) studies revealed that substitutions at the aniline ring significantly affected biological activity, emphasizing the importance of chemical modifications in drug design .
Summary Table of Biological Activities
| Activity Type | Compound | EC50 (μM) | Inhibition Rate (%) | Notes |
|---|---|---|---|---|
| Anticancer | This compound | Varies | 36-45% (PDGFRα/β) | Induces apoptosis in cancer cells |
| Antiparasitic | Related benzamide derivatives | 0.001 | >30-fold selectivity over mammalian cells | Effective against T. brucei |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
